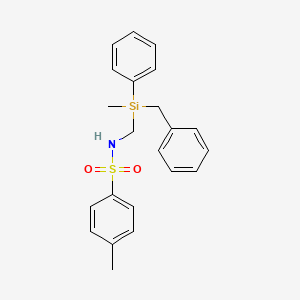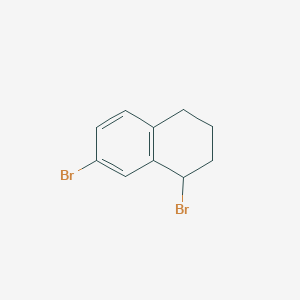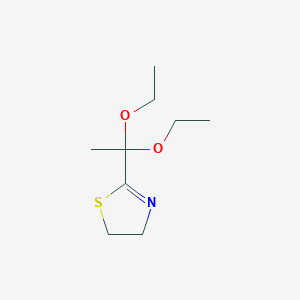
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole typically involves the reaction of 2-(1,1-dimethoxyethyl)thiazole with appropriate reagents under controlled conditions. One common method involves the coupling of 5-metallated 2-(1,1-dimethoxyethyl)thiazole with a Weinreb amide derived from δ-gluconolactone, followed by asymmetric reduction of the ketone thus prepared .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Thiazole derivatives are known for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,1-Dimethoxyethyl)thiazole: A closely related compound with similar chemical properties.
2-Acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole: Another thiazole derivative with different functional groups and applications.
Uniqueness
2-(1,1-Diethoxyethyl)-4,5-dihydrothiazole is unique due to the presence of the diethoxyethyl group, which imparts distinct chemical reactivity and potential applications compared to other thiazole derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
29926-40-7 |
|---|---|
Fórmula molecular |
C9H17NO2S |
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
2-(1,1-diethoxyethyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H17NO2S/c1-4-11-9(3,12-5-2)8-10-6-7-13-8/h4-7H2,1-3H3 |
Clave InChI |
PRFSNOJQABDUNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(C1=NCCS1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


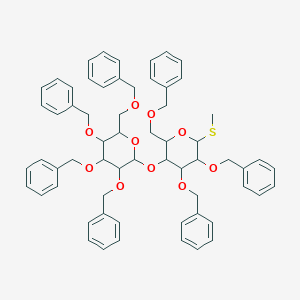
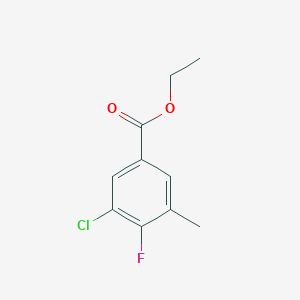
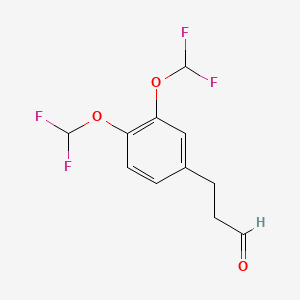
![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)
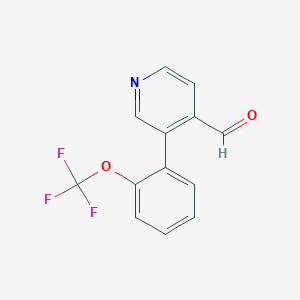
![tert-butyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14777512.png)
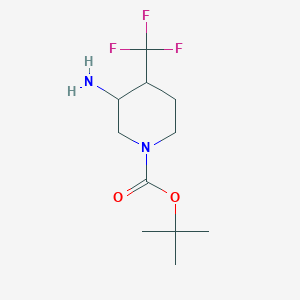
![2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
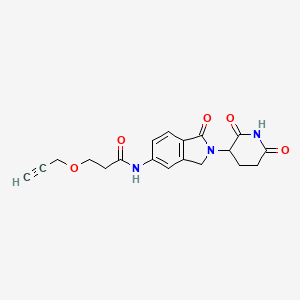


![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)
